N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide, also known as SCT, is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These molecules have been explored for their potential applications in various fields of scientific research, including:
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its molecular formula is and it has a molecular weight of approximately 327.4 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities, and is substituted with a sec-butylthio group and a chloro-methoxybenzamide moiety, contributing to its unique chemical properties.
These reactions highlight the compound's versatility in synthetic chemistry and potential for generating novel derivatives.
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide exhibits significant biological activities. Compounds in the thiadiazole class are often explored for their antimicrobial, antifungal, and anti-inflammatory properties. Preliminary studies suggest that this compound may possess:
Such biological activities make it a candidate for further pharmacological evaluation .
The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves multi-step organic synthesis techniques:
These steps require careful control of reaction conditions to ensure high yields and purity .
The compound has potential applications in several fields:
These applications underscore the importance of this compound in both medicinal chemistry and agricultural sciences .
Interaction studies involving N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide focus on its interactions with biological macromolecules:
Such studies are crucial for determining its therapeutic potential and safety profile .
Several compounds share structural features with N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide. Here are some similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(butan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Antimicrobial | |
| 5-[(sec-butyl)thio]-1,3,4-thiadiazol-2-amine | Antimicrobial | |
| N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | Antimicrobial |
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups that enhance its solubility and bioactivity compared to other thiadiazole derivatives. The presence of both chloro and methoxy groups allows for increased interaction with biological targets while maintaining stability during synthesis and storage .